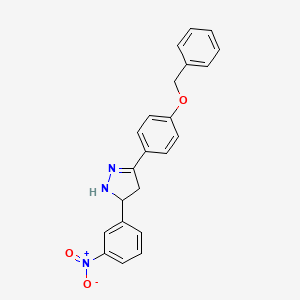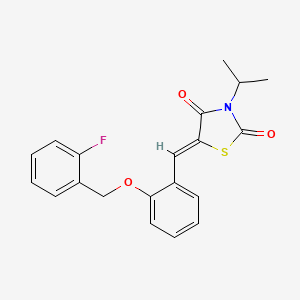
CB2R agonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB2R agonist 3 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2R). The endocannabinoid system, which includes CB2R, plays a crucial role in various physiological processes, including pain modulation, inflammation, and immune response. Unlike cannabinoid receptor type 1 (CB1R), which is primarily found in the central nervous system, CB2R is predominantly expressed in immune cells, making it an attractive target for therapeutic interventions without the psychoactive effects associated with CB1R activation .
Méthodes De Préparation
The synthesis of CB2R agonist 3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:
Pyrazole Derivatives: One method involves the synthesis of pyrazole derivatives, which are known for their high affinity and selectivity towards CB2R.
Double Luciferase Screening System: This system is used to screen potential CB2R agonists from botanical compounds, followed by validation using cAMP accumulation assays.
Industrial production methods focus on optimizing yield and purity through scalable processes, often involving high-throughput screening and automated synthesis techniques.
Analyse Des Réactions Chimiques
CB2R agonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include various functionalized derivatives that enhance the compound’s pharmacological properties .
Applications De Recherche Scientifique
CB2R agonist 3 has a wide range of scientific research applications, including:
Mécanisme D'action
CB2R agonist 3 exerts its effects by selectively binding to the CB2R, which is a G-protein-coupled receptor. Upon activation, CB2R initiates a signaling cascade that involves the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, modulates various downstream pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways play a crucial role in mediating the compound’s anti-inflammatory, analgesic, and immunomodulatory effects .
Comparaison Avec Des Composés Similaires
CB2R agonist 3 is compared with other similar compounds, such as:
RNB-61: A tetra-substituted pyrazole CB2R full agonist with high potency and peripherally restricted action.
RG7774 (Vicasinabin): An orally bioavailable CB2R agonist that decreases retinal vascular permeability and ocular inflammation.
This compound is unique due to its specific structural modifications that enhance its selectivity and potency towards CB2R, making it a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C20H18FNO3S |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18FNO3S/c1-13(2)22-19(23)18(26-20(22)24)11-14-7-4-6-10-17(14)25-12-15-8-3-5-9-16(15)21/h3-11,13H,12H2,1-2H3/b18-11- |
Clé InChI |
VVZZKEQWCLUNGA-WQRHYEAKSA-N |
SMILES isomérique |
CC(C)N1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3F)/SC1=O |
SMILES canonique |
CC(C)N1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3F)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
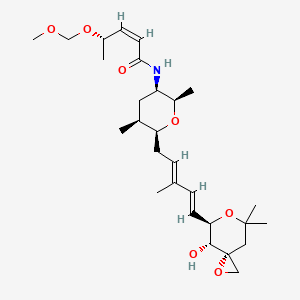
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
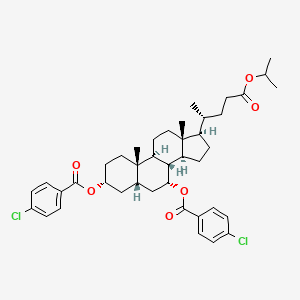
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
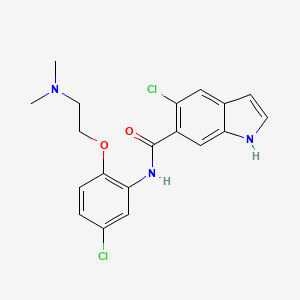
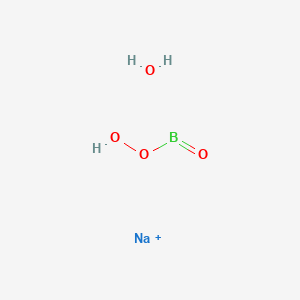
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)

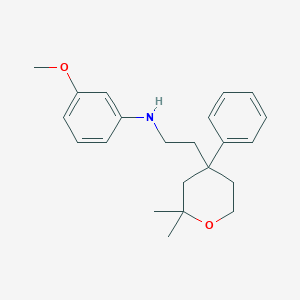
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)
